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Compound of Interest

Compound Name: Lysyl hydroxylase 2-IN-1

Cat. No.: B12388672 Get Quote

Application Note: The term "LH2" can refer to two distinct proteins in scientific literature: the

Light-Harvesting Complex II (LHCII), a key component of the photosynthetic machinery in

plants and algae, and Lysyl Hydroxylase 2 (PLOD2), a human enzyme critical for collagen

biosynthesis. This document provides detailed protocols for the synthesis and purification of

both recombinant proteins, tailored for researchers, scientists, and drug development

professionals.

Part 1: Recombinant Light-Harvesting Complex II
(LHCII) from E. coli
The synthesis of functional recombinant LHCII is a unique process known as in vitro

reconstitution. It involves the separate preparation of the apoprotein and the necessary

pigments, followed by their assembly into a functional complex.[1][2]
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Caption: Workflow for recombinant LHCII production.

Protocol 1: Apoprotein (Lhcb1) Expression and
Inclusion Body Isolation
This protocol describes the high-level expression of the LHCII apoprotein, Lhcb1, in E. coli and

the subsequent isolation of inclusion bodies.

1. Gene Synthesis and Cloning:

Synthesize the coding sequence for the desired Lhcb isoform (e.g., Arabidopsis thaliana
Lhcb1.3).
Incorporate a C-terminal hexa- or deca-histidine tag to facilitate purification.[3]
Clone the synthesized gene into an expression vector such as pET-20b.

2. Expression in E. coli:

Transform the expression vector into an E. coli strain suitable for protein expression, like
BL21(DE3).
Inoculate a starter culture and grow overnight.
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with
shaking until the OD600 reaches 0.6-0.8.
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 1 mM.
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Continue to culture for 4-8 hours at 37°C.[3]

3. Inclusion Body Isolation:

Harvest the bacterial cells by centrifugation.
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA).
Lyse the cells using sonication or a microfluidizer.
Centrifuge the lysate at high speed (e.g., 15,000 x g) to pellet the inclusion bodies.
Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g.,
Triton X-100) to remove membrane fragments and other contaminants.

Protocol 2: In Vitro Reconstitution and Purification of
LHCII
This protocol details the refolding of the apoprotein with pigments and the purification of the

reconstituted complex.[1]

1. Pigment Extraction:

Extract total lipids and pigments from a source like spinach leaves using 80% acetone.
Separate chlorophylls and carotenoids from lipids using chromatography.

2. Apoprotein Solubilization:

Solubilize the washed inclusion bodies in a buffer containing a strong anionic detergent, such
as 2% (w/v) Lithium Dodecyl Sulfate (LDS), 100 mM Tris-HCl (pH 9.0), and 12.5% (w/v)
sucrose.
Heat the mixture at 95°C for 5 minutes to fully denature the protein.[1]

3. Reconstitution:

Cool the denatured apoprotein solution to room temperature.
Add the purified pigments (chlorophylls and carotenoids) dissolved in ethanol to the
apoprotein solution while stirring. The addition of pigments initiates the refolding process.[1]
Incubate on ice for at least 20 minutes.

4. Purification:

Affinity Chromatography (for His-tagged protein):
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Load the reconstitution mixture onto a Ni-NTA affinity column. This step binds the properly
folded, His-tagged LHCII and separates it from a large portion of unbound pigments.[2]
Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM) to
remove non-specifically bound components.
Elute the reconstituted LHCII with a buffer containing a higher concentration of imidazole
(e.g., 250-500 mM).
Sucrose Density Gradient Centrifugation:
Load the eluate from the affinity column onto a continuous or step sucrose density gradient
(e.g., 0.1 to 1.0 M).
Centrifuge at high speed. The correctly folded and assembled LHCII will form a distinct green
band that is separated from free pigments and aggregated protein.[4]
Carefully collect the green band containing the purified recombinant LHCII.

Parameter
Apoprotein

Expression

Reconstitution &

Purification
Reference

Expression System E. coli BL21(DE3) - [3]

Vector pET-based - [3]

Inducer 1 mM IPTG - [3]

Purification Tag C-terminal His-tag - [2][3]

Primary Purification
Inclusion Body

Washing

Ni-NTA Affinity

Chromatography
[1][2]

Secondary Purification -

Sucrose Density

Gradient

Centrifugation

[4]

Part 2: Recombinant Human Lysyl Hydroxylase 2
(PLOD2/LH2)
The synthesis of recombinant human LH2 (PLOD2) is typically performed in eukaryotic

expression systems to ensure proper post-translational modifications, such as glycosylation,

which can be important for its activity.[1] However, expression in E. coli is also possible, often

requiring a refolding step.
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Expression Systems and Purification Strategies
Expression

System
Typical Location Key Features

Purification

Strategy
Reference

HEK293 or CHO

Cells

Secreted into

media

Glycosylated,

Biologically

Active

Affinity

Chromatography

(e.g., His-tag)

from conditioned

media

[1][5]

E. coli Inclusion Bodies

Unglycosylated,

Requires

refolding

Denaturation,

Refolding,

followed by

Affinity/Ion-

Exchange

Chromatography

[6]

Wheat Germ (in

vitro)
Cell-free system

Tag-free or

tagged

Affinity

Chromatography

(if tagged)

[7]

Experimental Workflow: Recombinant PLOD2 from
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Caption: Workflow for recombinant PLOD2 production in mammalian cells.
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Protocol 3: Expression and Purification of His-tagged
PLOD2 from HEK293 Cells
This protocol describes a scalable method for producing and purifying active, glycosylated

human PLOD2.[1]

1. Vector Construction:

Clone the full-length human PLOD2 cDNA into a mammalian expression vector.
Incorporate a secretion signal at the N-terminus to ensure the protein is secreted into the
culture medium.
Add a C-terminal polyhistidine (e.g., 8xHis) tag for purification.[1]

2. Expression in HEK293 Cells:

Transfect HEK293 cells (or a similar line like CHO) with the expression vector using a
suitable transfection reagent.
Culture the cells in serum-free medium to simplify downstream purification.
Allow the cells to grow and secrete the recombinant PLOD2 into the medium for several
days.

3. Purification:

Harvest and Clarification: Collect the conditioned medium from the cell culture. Remove cells
and debris by centrifugation followed by filtration through a 0.22 µm filter.
Immobilized Metal Affinity Chromatography (IMAC):
Equilibrate a Ni-NTA or other suitable IMAC resin with a binding buffer (e.g., PBS, pH 7.4).
Load the clarified conditioned medium onto the column.
Wash the column extensively with a wash buffer containing a low concentration of imidazole
(e.g., 10-20 mM) to remove non-specifically bound proteins.
Elute the bound PLOD2 protein using an elution buffer with a high concentration of imidazole
(e.g., 250-500 mM).
Buffer Exchange:
Remove the imidazole and exchange the purified protein into a suitable storage buffer (e.g.,
PBS, pH 7.4) using dialysis or a desalting column.
Quality Control:
Assess purity by SDS-PAGE. The observed molecular weight may be higher than the
calculated weight due to glycosylation (e.g., 100-110 kDa vs. a calculated ~83 kDa).[5]
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Determine protein concentration using a standard assay (e.g., BCA).
If required, confirm enzymatic activity using an appropriate assay.[1]

Parameter Value/Description Reference

Expression System HEK293 or CHO cells [1][5]

Protein Location Secreted into culture medium [1]

Purification Tag C-terminal Polyhistidine-tag [5]

Purification Method
Immobilized Metal Affinity

Chromatography (IMAC)
[5]

Observed MW (SDS-PAGE)
100-110 kDa (due to

glycosylation)
[5]

Purity (SDS-PAGE) ≥ 95% [5]

Storage Buffer PBS, pH 7.4 [5]

Storage Temperature -70°C [5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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